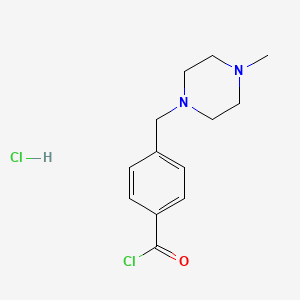

4-((4-Methylpiperazin-1-yl)methyl)benzoyl chloride hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-((4-Methylpiperazin-1-yl)methyl)benzoyl chloride hydrochloride is a chemical compound with the molecular formula C13H18Cl2N2O. It is a derivative of benzoyl chloride, where the benzoyl group is substituted with a 4-methylpiperazin-1-ylmethyl group. This compound is commonly used in organic synthesis and pharmaceutical research due to its reactivity and functional groups.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Methylpiperazin-1-yl)methyl)benzoyl chloride hydrochloride typically involves the reaction of 4-(chloromethyl)benzoic acid with N-methylpiperazine in the presence of an acid-binding agent and a chlorinating agent. The reaction is carried out in a suitable solvent under controlled temperature conditions. The product is then purified through nanofiltration and treated with hydrogen chloride gas to obtain the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Analyse Des Réactions Chimiques

Types of Reactions

4-((4-Methylpiperazin-1-yl)methyl)benzoyl chloride hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The benzoyl chloride group can undergo nucleophilic substitution reactions with amines, alcohols, and other nucleophiles to form corresponding amides, esters, and other derivatives.

Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous base to form 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid.

Reduction: The benzoyl group can be reduced to the corresponding benzyl alcohol under suitable reducing conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can be used to hydrolyze the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

Amides and Esters: Formed from nucleophilic substitution reactions.

4-((4-Methylpiperazin-1-yl)methyl)benzoic acid: Formed from hydrolysis.

Benzyl Alcohol Derivatives: Formed from reduction reactions.

Applications De Recherche Scientifique

4-((4-Methylpiperazin-1-yl)methyl)benzoyl chloride hydrochloride is widely used in scientific research, including:

Chemistry: As a reagent in organic synthesis for the preparation of various derivatives and intermediates.

Biology: Used in the synthesis of biologically active molecules and as a building block in drug discovery.

Medicine: Employed in the development of pharmaceutical compounds, particularly in the synthesis of kinase inhibitors.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Mécanisme D'action

The mechanism of action of 4-((4-Methylpiperazin-1-yl)methyl)benzoyl chloride hydrochloride involves its reactivity towards nucleophiles. The benzoyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in the synthesis of various compounds, where the benzoyl chloride group acts as an electrophile, facilitating the formation of new chemical bonds.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid

- 4-(Chloromethyl)benzoic acid

- N-Methylpiperazine

Uniqueness

4-((4-Methylpiperazin-1-yl)methyl)benzoyl chloride hydrochloride is unique due to its combination of a benzoyl chloride group with a 4-methylpiperazin-1-ylmethyl substituent. This structure imparts specific reactivity and functional properties, making it valuable in various synthetic applications. Its ability to form stable hydrochloride salts also enhances its solubility and stability, which is advantageous in both research and industrial contexts.

Activité Biologique

4-((4-Methylpiperazin-1-yl)methyl)benzoyl chloride hydrochloride, with the CAS number 909252-77-3, is a compound that has garnered attention for its biological activities and applications in medicinal chemistry. This compound is characterized by its molecular formula C13H18Cl2N2O and a molecular weight of 289.20 g/mol. It serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting specific biological pathways, such as tyrosine kinase inhibitors.

The compound functions primarily as an acylating agent , participating in various chemical reactions including substitution, hydrolysis, and condensation. Its reactivity allows it to modify biomolecules, facilitating the study of biological processes and the development of therapeutic agents.

Key Reactions

- Substitution Reactions : The benzoyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

- Hydrolysis : Hydrolysis leads to the formation of 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid.

- Condensation Reactions : The compound can form amides and esters through condensation reactions with various nucleophiles.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the context of cancer treatment. It is notably involved in synthesizing compounds that act as inhibitors for several protein kinases.

Case Studies and Research Findings

- Inhibition of Tyrosine Kinases : The compound has been linked to the synthesis of Gleevec (Imatinib), a potent inhibitor targeting BCR-ABL associated with chronic myelogenous leukemia (CML). Studies show that derivatives exhibit high selectivity against specific kinases involved in cancer progression .

-

Anti-Proliferative Activity : In vitro studies have demonstrated that compounds derived from this compound exhibit anti-proliferative effects against various cancer cell lines, including:

- K-562 (chronic myelogenous leukemia)

- MCF-7 (breast adenocarcinoma)

- A549 (lung carcinoma)

- Kinase Inhibitory Assays : The compound has shown inhibitory activity against several kinases:

Data Table: Biological Activity Summary

Propriétés

IUPAC Name |

4-[(4-methylpiperazin-1-yl)methyl]benzoyl chloride;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O.ClH/c1-15-6-8-16(9-7-15)10-11-2-4-12(5-3-11)13(14)17;/h2-5H,6-10H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMSNTTRESWSMSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106261-64-7 |

Source

|

| Record name | Benzoyl chloride, 4-[(4-methyl-1-piperazinyl)methyl]-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106261-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.